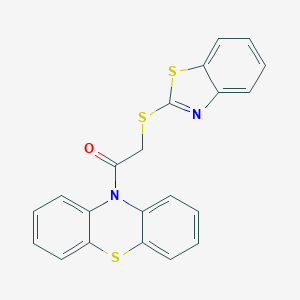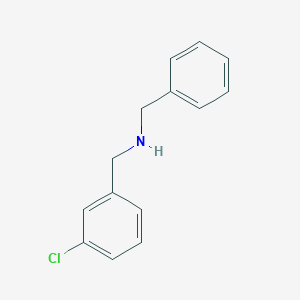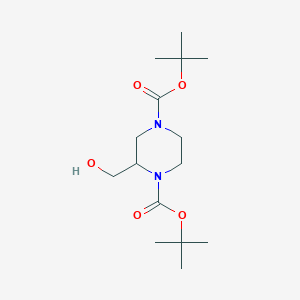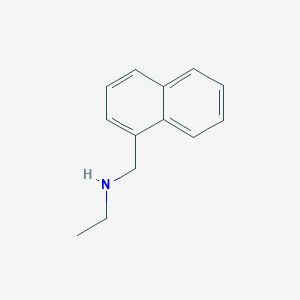
2-(Benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone, also known as BZSPE, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(Benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone is still not fully understood. However, studies have suggested that this compound exerts its anticancer activity through the induction of apoptosis via the activation of caspase-3 and caspase-9. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. The antimicrobial activity of this compound is believed to be due to its ability to disrupt bacterial cell membranes. The antioxidant activity of this compound is thought to be due to its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound inhibits the proliferation of cancer cells and induces cell death through apoptosis. This compound has also been found to possess antimicrobial activity against various bacterial strains and antioxidant activity. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(Benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone is its potential as a novel anticancer, antimicrobial, and antioxidant agent. This compound has also been found to exhibit low toxicity, which could potentially make it a safer alternative to existing drugs. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which could potentially affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of 2-(Benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone. One potential direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the investigation of the mechanism of action of this compound to fully understand its biological activity. Additionally, further studies are needed to evaluate the efficacy and safety of this compound in vivo and to explore its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
2-(Benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone can be synthesized through a multi-step process starting from 2-aminobenzothiazole and 10-chloro-1-phenothiazine. The first step involves the reaction of 2-aminobenzothiazole with potassium thiocyanate to form 2-benzothiazolylthiocyanate. This intermediate is then reacted with 10-chloro-1-phenothiazine in the presence of potassium carbonate to produce this compound.
Aplicaciones Científicas De Investigación
2-(Benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-yl-ethanone has been found to exhibit various biological activities, including anticancer, antimicrobial, and antioxidant properties. Studies have shown that this compound inhibits the growth of cancer cells and induces cell death through apoptosis. This compound has also been found to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been shown to possess antioxidant activity, which could potentially be used for the treatment of oxidative stress-related diseases.
Propiedades
Número CAS |
5728-89-2 |
|---|---|
Fórmula molecular |
C21H14N2OS3 |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C21H14N2OS3/c24-20(13-25-21-22-14-7-1-4-10-17(14)27-21)23-15-8-2-5-11-18(15)26-19-12-6-3-9-16(19)23/h1-12H,13H2 |
Clave InChI |
WMVVRGRBAZJJRT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183776.png)
![N-[(4-methylsulfanylphenyl)methyl]ethanamine](/img/structure/B183778.png)


![N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183782.png)




![N-[(3-methoxyphenyl)methyl]butan-2-amine](/img/structure/B183792.png)
![N-[3-(allyloxy)benzyl]-N-methylamine](/img/structure/B183795.png)


![N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183802.png)